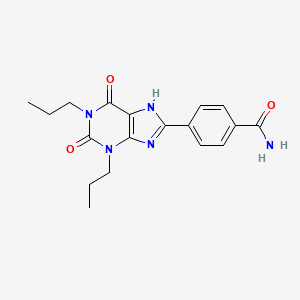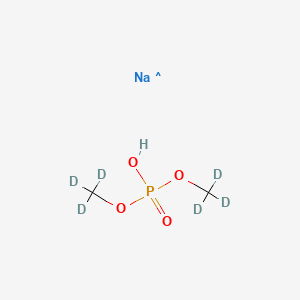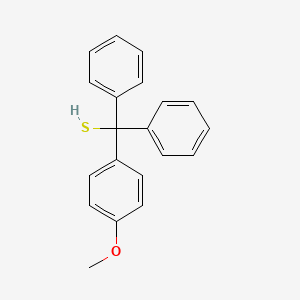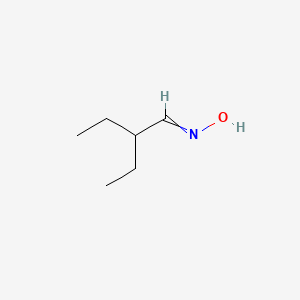
Piperettine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperettine is a naturally occurring alkaloid found in various species of the Piper genus, particularly in black pepper (Piper nigrum). It is known for its distinctive pungent taste and has been studied for its potential pharmacological properties. The molecular formula of this compound is C19H21NO3, and it has a molecular weight of 311.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperettine can be synthesized through several methods. One common synthetic route involves the reaction of piperic acid chloride with piperidine. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as black pepper. The extraction process includes grinding the pepper seeds to a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Piperettine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound alcohol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of flavoring agents and as a bioactive compound in agricultural products
Mechanism of Action
Piperettine exerts its effects through multiple molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also affects signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Piperettine is often compared with other similar alkaloids such as Piperine and Piperylin. While all these compounds share a common structural motif, this compound is unique due to its specific molecular interactions and biological activities. For example:
Piperine: Known for its bioavailability-enhancing properties.
Piperylin: Studied for its neuroprotective effects.
This compound’s distinct chemical structure and pharmacological profile make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
583-34-6 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |
InChI Key |
DLKOUKNODPCIHZ-UMYWTXKFSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
148 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)


![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)








